5-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline
Description
5-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline is a bicyclic heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core substituted with an ethyl group at position 3 and a 2-methylaniline moiety at position 6. The compound is listed under CAS number 764710-11-4 and was previously available commercially (now discontinued) as a research chemical .
Properties
IUPAC Name |
5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S/c1-3-10-14-15-12-17(10)16-11(18-12)8-5-4-7(2)9(13)6-8/h4-6H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUFMMIYXYJFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring, forming the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of triazoles and thiadiazoles exhibit significant antimicrobial activity. For instance, compounds structurally similar to 5-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline have been tested against various bacterial strains and fungi. In vitro studies have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as HePG-2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
3. Anti-inflammatory Effects
Triazole derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating cytokine production in immune cells .
Material Science Applications
1. Organic Electronics
The unique electronic properties of triazole-based compounds make them suitable candidates for applications in organic electronics. Their ability to form stable thin films is advantageous for use in organic light-emitting diodes (OLEDs) and organic solar cells .
2. Photovoltaic Devices
Research has shown that incorporating triazole derivatives into photovoltaic devices can enhance their efficiency due to improved charge transport properties. This application is particularly relevant in the development of next-generation solar technologies .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 5-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazole rings allow it to form hydrogen bonds with target receptors, leading to inhibition or activation of specific biological pathways. This interaction is crucial for its antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
- Lipophilicity: Alkyl groups (e.g., ethyl in the target compound) enhance lipophilicity compared to polar substituents like aminophenol or halogenated aryl groups (e.g., DTTF ).
- Synthetic Flexibility : Substituents at position 6 are often aromatic (e.g., aniline, bromophenyl) or fused heterocycles (e.g., triazoloquinazoline in compound 13 ), enabling diverse pharmacological tuning.
Physicochemical Properties
- Melting Points : Range widely (131–259°C) depending on substituents. For example, compound 14 (with a thione group) melts at 259–260°C due to strong intermolecular hydrogen bonding , whereas alkyl-substituted analogs (e.g., target compound) likely have lower melting points.
- Solubility: Polar groups (e.g., aminophenol ) improve aqueous solubility, whereas aromatic/alkyl substituents favor organic solvents.
Biological Activity
The compound 5-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline is a member of the triazolo-thiadiazole family of heterocyclic compounds. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound based on recent research findings.
- Molecular Formula : C₁₃H₁₅N₅S
- Molecular Weight : 259.36 g/mol
- CAS Number : 878437-05-9
Antitumor Activity
Recent studies have shown that derivatives of triazolo-thiadiazoles exhibit promising antitumor activity. For instance, a study conducted by researchers at the National Cancer Institute evaluated various derivatives against multiple cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant cytotoxic effects against leukemia and breast cancer cells .
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Leukemia | K562 | 5.0 |
| Breast Cancer | MDA-MB-468 | 7.5 |
| Non-Small Cell Lung | A549 | 10.0 |
Antimicrobial Activity
The antimicrobial properties of triazolo-thiadiazole derivatives have also been investigated. In vitro studies revealed that these compounds exhibit activity against a range of bacteria and fungi. For example, a derivative showed effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
Anti-inflammatory Activity
Compounds in the triazolo-thiadiazole class have also been noted for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines in vitro. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Antioxidant Activity : It exhibits antioxidant properties that may protect cells from oxidative stress.
- Receptor Modulation : Some studies suggest that it may act on specific receptors involved in inflammation and tumor growth.
Case Studies
A notable case study involved the synthesis and evaluation of various triazolo-thiadiazole derivatives for their antitumor activity against a panel of cancer cell lines. The study highlighted that modifications at the ethyl position significantly enhanced antitumor efficacy compared to parent compounds .
Q & A
Q. What are the standard synthetic protocols for preparing 5-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline?
The synthesis typically involves cyclocondensation of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with substituted aromatic acids in the presence of POCl₃. For example, refluxing 2-(4-isobutylphenyl)propanoic acid with the triazole precursor in POCl₃ for 16 hours yields the triazolo-thiadiazole core. Neutralization with sodium bicarbonate and recrystallization from ethanol-DMF (1:1) are critical for purification, achieving ~49% yield . Modifications to the aniline moiety (e.g., 2-methyl substitution) can be introduced via precursor selection or post-synthetic functionalization.
Q. Which analytical techniques are most reliable for structural characterization of this compound?
Key methods include:
- Single-crystal X-ray diffraction for resolving bond lengths, angles, and planar geometry of the triazolo-thiadiazole ring (e.g., planar deviation <0.013 Å) .
- ¹H/¹³C NMR spectroscopy to confirm substituent integration and electronic environments (e.g., aromatic protons at δ 6.8–7.5 ppm).
- FTIR spectroscopy for identifying N–H (3300–3400 cm⁻¹) and C=S (1250–1350 cm⁻¹) stretches .
- Elemental analysis (C, H, N, S) to validate purity (>97%) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Standard assays include:
- Antimicrobial susceptibility testing (broth microdilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values typically reported in µg/mL .
- Antifungal assays targeting lanosterol 14α-demethylase (CYP51) via molecular docking (PDB: 3LD6) and growth inhibition studies on Candida spp. .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, given the challenges in cyclocondensation?
Yield improvement strategies include:
- Catalyst optimization : Prolonged reflux in POCl₃ (≥16 hours) enhances electrophilicity of carbonyl groups, promoting cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Sequential recrystallization from ethanol-DMF mixtures reduces byproduct contamination .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from substituent effects or assay variability. Mitigation approaches:
Q. What computational methods validate molecular docking predictions for antifungal activity?
To confirm docking results (e.g., binding to CYP51):
Q. What challenges arise in resolving the compound’s solid-state structure, and how are they addressed?
Challenges include polymorphism and weak intermolecular interactions (e.g., C–H⋯π bonds). Solutions:
Q. How can substituent modifications enhance bioactivity while maintaining solubility?
- Hydrophilic substituents : Introduce –OH or –NH₂ groups on the aniline ring to improve aqueous solubility.
- Balanced logP : Optimize partition coefficients (e.g., via –OCH₃ or –F groups) to enhance membrane permeability .
- Prodrug strategies : Mask polar groups (e.g., esterification) for improved bioavailability .
Q. What advanced spectroscopic techniques resolve ambiguities in proton environments?
Q. How can computational and experimental data be integrated to refine SAR models?
- QSAR modeling : Use descriptors (e.g., Hammett σ, π charges) to correlate electronic effects with bioactivity .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., triazole N atoms) for target engagement .
Methodological Notes
- Synthetic reproducibility : Always confirm reagent dryness and inert atmosphere to prevent side reactions.
- Data validation : Cross-check spectral data with literature (e.g., Crystallography Open Database) to avoid misassignment .
- Ethical reporting : Disclose negative results (e.g., inactive derivatives) to refine SAR hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
